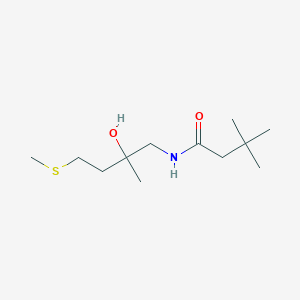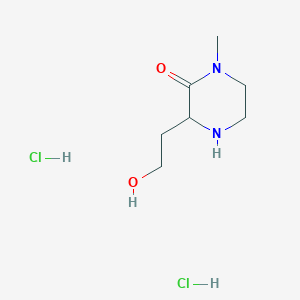
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C12H25NO2S and its molecular weight is 247.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Behavior
- The synthesis process of similar compounds involves multi-step reactions, including cyanohydrin synthesis and subsequent hydrolysis, leading to the production of various intermediates and final products with potential applications in organic synthesis and material science (Powell et al., 1978).
Biochemical Interactions and Applications
- In the context of biochemistry, fluorescent probe techniques have been utilized to study the binding of certain compounds to proteins, highlighting the potential for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide to be used in similar applications for understanding molecular interactions within biological systems (Jun et al., 1971).
Environmental and Material Science Applications
- Research into ionic liquids and their biodegradation highlights the broader applicability of chemical compounds in environmental science, particularly in designing substances with increased biodegradability and reduced toxicity. This research context may inform applications of this compound in developing environmentally friendly materials (Stolte et al., 2008).
Antifungal and Anticancer Potential
- The study of novel benzamide derivatives containing a triazole moiety for their antifungal activities suggests potential pharmaceutical applications for compounds with similar chemical structures. These findings could guide future research into the antifungal and possibly anticancer properties of this compound (Zhang et al., 2016).
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-11(2,3)8-10(14)13-9-12(4,15)6-7-16-5/h15H,6-9H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWWUFZFLLCNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-2-{2-oxo-6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2436885.png)
![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)




methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2436892.png)




![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)

![N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2436906.png)
